TG11-77 hydrochloride

Vue d'ensemble

Description

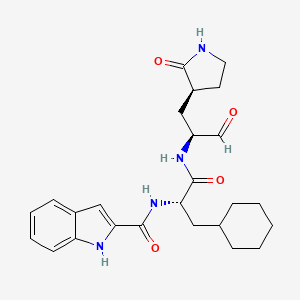

Chlorhydrate de TG11-77: est un antagoniste du sous-type de récepteur de la prostaglandine E2 EP2, qui traverse la barrière hémato-encéphalique. Il est connu pour sa grande puissance et sa sélectivité, ce qui en fait un composé précieux dans l'étude des maladies du système nerveux central et des troubles inflammatoires .

Mécanisme D'action

Target of Action

TG11-77 hydrochloride is a brain-permeable antagonist of the prostaglandin E2 (PGE2) receptor subtype EP2 . It is selective for EP2 over DP1, EP4, and IP receptors . The EP2 receptor is a part of the cyclooxygenase-2 (COX-2) signaling pathway, which is involved in neuroinflammatory responses .

Mode of Action

This compound interacts with its target, the EP2 receptor, by inhibiting its activity. This inhibition disrupts the downstream signaling of the COX-2 pathway . The compound’s interaction with its target leads to a decrease in the expression of genes encoding COX-2, IL-1β, and IL-6 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the COX-2 signaling pathway . This pathway is involved in neuroinflammatory responses, particularly in the context of Alzheimer’s disease . By inhibiting the EP2 receptor, this compound disrupts this pathway, leading to a reduction in the expression of proinflammatory mediators .

Result of Action

The primary result of this compound’s action is the suppression of inflammatory gene expression induced by EP2 activation . Specifically, it inhibits the expression of genes encoding COX-2, IL-1β, and IL-6 . This leads to a reduction in neuroinflammation, which is beneficial in the context of neurodegenerative disorders like Alzheimer’s disease .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in a study involving mice, the compound was administered in the presence or absence of lipopolysaccharide (LPS), a potent inducer of inflammation . The results showed that the compound’s anti-inflammatory effects were more pronounced in the presence of LPS . This suggests that the compound’s efficacy can be influenced by the presence of additional inflammatory stimuli in the environment.

Analyse Biochimique

Biochemical Properties

TG11-77 Hydrochloride interacts with the EP2 receptor, a subtype of the prostaglandin E2 (PGE2) receptor . The nature of this interaction is antagonistic, meaning that this compound binds to the EP2 receptor and inhibits its activity .

Cellular Effects

This compound has been shown to suppress inflammatory gene expression induced by EP2 activation in a microglial cell line . This suggests that it may influence cell function by modulating cell signaling pathways and gene expression related to inflammation .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the EP2 receptor and inhibiting its activity . This inhibition can lead to changes in gene expression, particularly of genes involved in inflammation .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse du chlorhydrate de TG11-77 implique la formation de 2-((4,6-diméthylpyridin-2-yl)amino)-N-(2-(2-méthyl-1H-indol-3-yl)éthyl)pyrimidine-5-carboxamide, suivie de sa conversion en sel de chlorhydrate. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de températures contrôlées pour garantir la pureté et le rendement du produit final .

Méthodes de production industrielle: La production industrielle du chlorhydrate de TG11-77 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela implique souvent l'utilisation de réacteurs automatisés et de systèmes de purification .

Analyse Des Réactions Chimiques

Types de réactions: Le chlorhydrate de TG11-77 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants: Les réactifs courants utilisés dans les réactions impliquant le chlorhydrate de TG11-77 comprennent des solvants organiques comme le diméthylsulfoxyde (DMSO) et le tampon phosphate salin (PBS) à pH 7,2. Les réactions sont généralement effectuées à des températures contrôlées pour assurer la stabilité du composé .

Principaux produits: Les principaux produits formés à partir des réactions du chlorhydrate de TG11-77 dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner divers dérivés du composé d'origine, tandis que les réactions d'oxydation et de réduction peuvent entraîner des modifications des groupes fonctionnels présents .

Applications de la recherche scientifique

Chimie: En chimie, le chlorhydrate de TG11-77 est utilisé comme antagoniste sélectif pour étudier le rôle du récepteur EP2 dans diverses voies biochimiques. Sa grande sélectivité et sa puissance en font un outil précieux pour comprendre les interactions récepteur-ligand .

Biologie: En recherche biologique, le chlorhydrate de TG11-77 est utilisé pour étudier le rôle du récepteur EP2 dans la neuroinflammation et d'autres processus cellulaires. Il a été démontré qu'il inhibait l'expression des gènes codant pour la COX-2, l'IL-1β et l'IL-6, qui sont impliqués dans les réponses inflammatoires .

Médecine: En recherche médicale, le chlorhydrate de TG11-77 est exploré pour ses applications thérapeutiques potentielles dans le traitement des maladies du système nerveux central, telles que la maladie d'Alzheimer. Il a démontré la capacité de réduire la neuroinflammation et d'améliorer les fonctions cognitives chez les modèles animaux .

Industrie: Dans l'industrie pharmaceutique, le chlorhydrate de TG11-77 est utilisé dans le développement de nouveaux médicaments ciblant le récepteur EP2. Sa grande sélectivité et sa perméabilité à la barrière hémato-encéphalique en font un candidat prometteur pour le traitement de divers troubles neurologiques et inflammatoires .

Mécanisme d'action

Le chlorhydrate de TG11-77 exerce ses effets en se liant sélectivement et en antagonisant le récepteur EP2. Ce récepteur est impliqué dans la voie de signalisation de la prostaglandine E2, qui joue un rôle crucial dans l'inflammation et d'autres processus physiologiques. En inhibant le récepteur EP2, le chlorhydrate de TG11-77 réduit l'expression des gènes et des protéines pro-inflammatoires, atténuant ainsi les réponses inflammatoires .

Applications De Recherche Scientifique

Chemistry: In chemistry, TG11-77 hydrochloride is used as a selective antagonist to study the role of the EP2 receptor in various biochemical pathways. Its high selectivity and potency make it a valuable tool for understanding receptor-ligand interactions .

Biology: In biological research, this compound is used to investigate the role of the EP2 receptor in neuroinflammation and other cellular processes. It has been shown to inhibit the expression of genes encoding COX-2, IL-1β, and IL-6, which are involved in inflammatory responses .

Medicine: In medical research, this compound is explored for its potential therapeutic applications in treating central nervous system diseases, such as Alzheimer’s disease. It has demonstrated the ability to reduce neuroinflammation and improve cognitive function in animal models .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting the EP2 receptor. Its high selectivity and brain permeability make it a promising candidate for treating various neurological and inflammatory disorders .

Comparaison Avec Des Composés Similaires

Composés similaires:

- Antagonistes du récepteur EP4

- Antagonistes du récepteur DP1

- Antagonistes du récepteur IP

Comparaison: Le chlorhydrate de TG11-77 est unique en sa grande sélectivité pour le récepteur EP2 par rapport aux autres récepteurs prostanoides tels que les récepteurs EP4, DP1 et IP. Cette sélectivité est cruciale pour son efficacité dans le ciblage de voies spécifiques sans affecter d'autres récepteurs, réduisant ainsi le risque d'effets secondaires .

Propriétés

IUPAC Name |

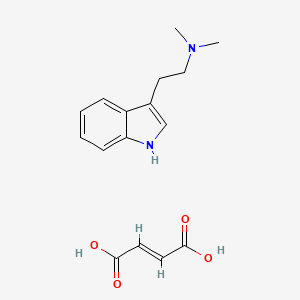

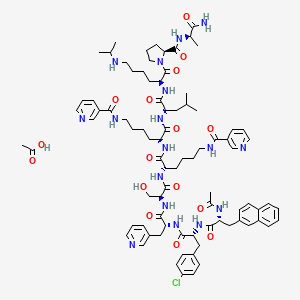

2-[(4,6-dimethylpyridin-2-yl)amino]-N-[2-(2-methyl-1H-indol-3-yl)ethyl]pyrimidine-5-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O.ClH/c1-14-10-15(2)27-21(11-14)29-23-25-12-17(13-26-23)22(30)24-9-8-18-16(3)28-20-7-5-4-6-19(18)20;/h4-7,10-13,28H,8-9H2,1-3H3,(H,24,30)(H,25,26,27,29);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHQNXHZXZHWSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)NC2=NC=C(C=N2)C(=O)NCCC3=C(NC4=CC=CC=C43)C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

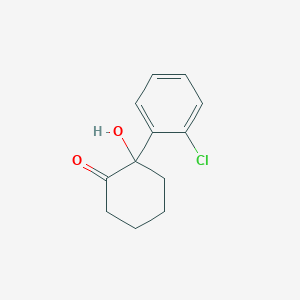

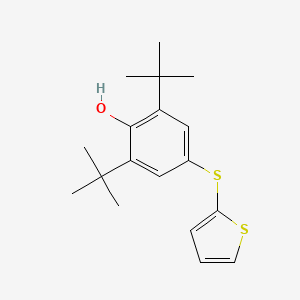

![1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole](/img/structure/B3025806.png)

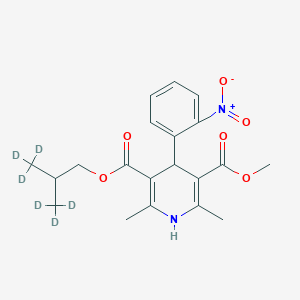

![2-[(3-Methylbutyl)amino]-1,4-naphthalenedione](/img/structure/B3025813.png)

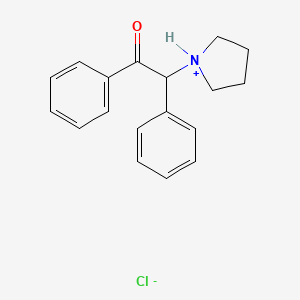

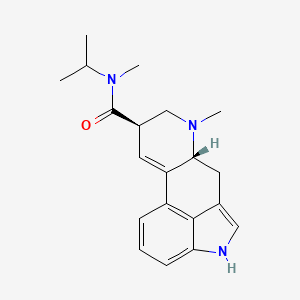

![7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine](/img/structure/B3025822.png)